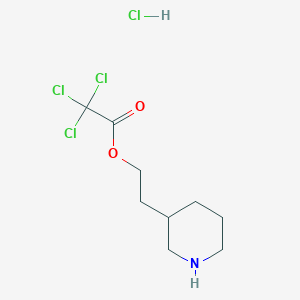

2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride

説明

2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride is a synthetic organic compound combining a trichloroacetate ester moiety with a piperidine-derived ethylamine group.

特性

IUPAC Name |

2-piperidin-3-ylethyl 2,2,2-trichloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl3NO2.ClH/c10-9(11,12)8(14)15-5-3-7-2-1-4-13-6-7;/h7,13H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDOUJSISSPZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOC(=O)C(Cl)(Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-56-2 | |

| Record name | Acetic acid, 2,2,2-trichloro-, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

類似化合物との比較

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other trichloroacetate esters and piperidine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences

Functional Groups :

- The target compound uniquely combines a piperidinyl-ethyl group with a trichloroacetate ester , distinguishing it from simpler esters like ethyl trichloroacetate (lacking a heterocyclic amine) .

- Compared to BMY7378 (a piperazine-containing GPCR ligand), the piperidine group in the target compound may exhibit different receptor-binding kinetics due to reduced steric hindrance .

Physicochemical Properties: The trichloroacetate group enhances electrophilicity and stability compared to non-halogenated esters (e.g., ethyl acetate). However, it increases toxicity risks, as seen in related trichloroacetates causing skin/eye irritation () . The hydrochloride salt form improves aqueous solubility relative to neutral analogs like ethyl trichloroacetate.

The trichloroacetate moiety may confer metabolic resistance compared to hydrolytically labile esters (e.g., 2-hydroxyethyl derivatives in ) .

準備方法

Reaction of Piperidine Derivatives with Trichloroacetic Acid Derivatives

Method A: Direct Esterification via Carbonyldiimidazole (CDI) Activation

This method involves activating trichloroacetic acid with carbonyldiimidazole to form an acyl imidazole intermediate, which then reacts with a piperidine-ethyl alcohol derivative.

- Dissolve trichloroacetic acid in anhydrous solvent (e.g., dichloromethane).

- Add CDI to activate the acid, stirring at room temperature for 1 hour.

- Introduce 3-piperidinylethanol to the reaction mixture.

- Stir at room temperature for 12–24 hours.

- Purify the ester via column chromatography or recrystallization.

- The reaction is sensitive to moisture; anhydrous conditions are essential.

- The yield depends on the purity of starting materials and reaction conditions.

Nucleophilic Substitution of Halogenated Intermediates

Method B: Synthesis via Halogenated Precursors

- Synthesize a halogenated ethyl piperidine derivative, such as 2-(3-bromopropyl)piperidine.

- React this with trichloroacetic acid or its derivatives under basic conditions to form the ester.

- Prepare 2-(3-bromopropyl)piperidine via halogenation of the corresponding alcohol.

- React with sodium trichloroacetate in a polar aprotic solvent (e.g., DMF) at elevated temperature (~80°C).

- Isolate the ester product after reaction completion via filtration and purification.

Decarboxylative Trichloromethylation Approach

Based on recent advances, a decarboxylative approach involves the formation of the trichloromethyl group directly onto aromatic or aliphatic precursors, followed by esterification with piperidine derivatives.

- Generate trichloromethyl radicals from sodium trichloroacetate under radical initiation conditions.

- React with suitable precursors to install the trichloromethyl group.

- Follow with esterification with piperidine-ethyl alcohol.

Hydrochloride Salt Formation

Post-synthesis, the ester is converted into its hydrochloride salt to enhance stability and solubility:

- Dissolve the ester in anhydrous ethanol or methanol.

- Bubble dry hydrogen chloride gas through the solution or add concentrated HCl.

- Stir at room temperature until salt formation is complete.

- Isolate the hydrochloride salt via filtration and dry under vacuum.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1. CDI Activation | Trichloroacetic acid, 3-piperidinylethanol | CDI | Room temp, anhydrous | Mild, high yield | Sensitive to moisture |

| 2. Halogenation & Nucleophilic Substitution | Halogenated ethyl piperidine | Sodium trichloroacetate | Elevated temp (~80°C), polar aprotic solvent | Good for large scale | Multi-step synthesis |

| 3. Radical Decarboxylation | Sodium trichloroacetate, aromatic/aliphatic precursor | Radical initiators | Reflux or radical conditions | Direct installation of trichloromethyl | Requires radical control |

Research Findings and Optimization Insights

- Reaction Efficiency: Studies indicate that esterification via CDI activation offers high yields (up to 85%) with minimal side reactions when moisture is rigorously excluded.

- Scale-up Potential: Continuous flow methods utilizing decarboxylative trichloromethylation have demonstrated scalable synthesis with consistent yields, reducing reaction times to 1–2 hours.

- Purification: Recrystallization from ethanol or chromatography ensures high purity, critical for subsequent pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride, and what critical reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 3-piperidinylethanol with trichloroacetyl chloride under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C during acylation to suppress side reactions (e.g., hydrolysis of trichloroacetyl chloride).

- Solvent : Use dichloromethane or tetrahydrofuran for optimal solubility .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Yields typically range 60–75% under optimized conditions.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring geometry and trichloroacetate ester linkage. Key signals include δ ~2.5–3.5 ppm (piperidinyl CH₂) and δ ~170 ppm (C=O of trichloroacetate) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~328.5) and fragmentation patterns.

- HPLC-Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation via HPLC and NMR.

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; monitor for discoloration or new HPLC peaks .

- Recommendation : Store in amber vials under inert gas (argon) at -20°C for long-term stability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations (>0.1% can induce cytotoxicity) .

- Dose-Response Replication : Repeat assays with standardized protocols (e.g., NIH/NCBI guidelines) and include positive/negative controls.

- Theoretical Alignment : Link results to receptor-binding models (e.g., molecular docking) to explain outliers .

Q. What strategies optimize synthesis yield while minimizing by-products like hydrolyzed esters or piperidine ring derivatives?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., molar ratios, reaction time). For example, a 1.2:1 molar ratio of trichloroacetyl chloride to 3-piperidinylethanol reduces unreacted starting material .

- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb HCl generated during reaction, preventing acid-catalyzed ester hydrolysis .

- Separation Technologies : Employ membrane-based purification (e.g., nanofiltration) to isolate the target compound from smaller by-products .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to acetylcholinesterase (target homology models from PDB). Focus on trichloroacetate’s electrophilic carbon as a potential active site .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability (RMSD <2.0 Å acceptable) .

- QSAR Modeling : Corinate substituent electronic parameters (Hammett σ) with activity data to guide structural modifications .

Q. How to design experiments to elucidate degradation pathways under physiological or environmental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS .

- Oxidative Degradation : Treat with H₂O₂ (3% v/v) and track peroxide-induced cleavage of the ester bond.

- Environmental Fate Studies : Use OECD 308 guidelines to assess hydrolysis in water-sediment systems, monitoring trichloroacetic acid as a primary metabolite .

Q. How do structural modifications to the piperidine ring (e.g., N-alkylation or ring expansion) alter pharmacological properties?

- Methodological Answer :

- Synthetic Probes : Prepare analogs with methyl/ethyl groups at the piperidine nitrogen. Compare logP (via shake-flask method) and solubility profiles .

- Biological Assays : Test analogs for cytotoxicity (MTT assay) and target affinity (e.g., radioligand binding). For example, N-methylation may reduce CNS penetration due to increased polarity .

- Data Correlation : Use principal component analysis (PCA) to link structural descriptors (e.g., topological polar surface area) with pharmacokinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。